molecular formula C24H18N4O7S3 B2983444 4-(indolin-1-ylsulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide CAS No. 361170-67-4

4-(indolin-1-ylsulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

Cat. No.: B2983444
CAS No.: 361170-67-4
M. Wt: 570.61
InChI Key: OEHTVWWQGIDRJR-UHFFFAOYSA-N
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Description

4-(indolin-1-ylsulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a complex organic compound that features a combination of indoline, sulfonyl, nitrophenyl, thiazole, and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(indolin-1-ylsulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the indoline and thiazole intermediates, followed by sulfonylation and coupling reactions to form the final compound. Common reagents used in these reactions include sulfonyl chlorides, amines, and thiazole derivatives. Reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(indolin-1-ylsulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(indolin-1-ylsulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(indolin-1-ylsulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    4-(indolin-1-ylsulfonyl)-N-(5-(phenylsulfonyl)thiazol-2-yl)benzamide: Similar structure but lacks the nitro group.

    4-(indolin-1-ylsulfonyl)-N-(5-((4-methylphenyl)sulfonyl)thiazol-2-yl)benzamide: Similar structure but has a methyl group instead of a nitro group.

Uniqueness: 4-(indolin-1-ylsulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups provides distinct properties that can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O7S3/c29-23(26-24-25-15-22(36-24)37(32,33)19-11-7-18(8-12-19)28(30)31)17-5-9-20(10-6-17)38(34,35)27-14-13-16-3-1-2-4-21(16)27/h1-12,15H,13-14H2,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHTVWWQGIDRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC=C(S4)S(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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